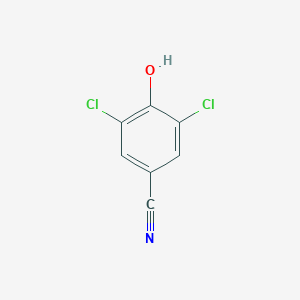

3,5-Dichloro-4-hydroxybenzonitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-hydroxybenzonitrile can be synthesized through the chlorination of 3,5-xylenol using a chlorinated succinimide chlorating agent in a carbon tetrachloride solvent. The reaction is typically carried out in the presence of a catalyst at a controlled temperature. After the reaction, the solution undergoes cooling, crystallization, suction filtering, and washing to obtain a crude product. This crude product is then recrystallized using chloroform, followed by activated carbon decoloration and drying to yield pure chloroxynil crystals .

Industrial Production Methods

In industrial settings, the production of chloroxynil follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and activated carbon decoloration, is essential to achieve the desired purity levels .

Análisis De Reacciones Químicas

Esterification Reactions

3,5-Dichloro-4-hydroxybenzonitrile undergoes esterification to form herbicidal derivatives. Key methods include:

Reaction with Acid Halides

Mechanism :

-

The hydroxyl group reacts with acid chlorides in anhydrous conditions, forming esters (e.g., 3,5-dichloro-4-octanoyloxybenzonitrile).

-

Pyridine or tertiary bases act as HCl scavengers in some protocols .

Hydrolysis and Biodegradation

The nitrile group undergoes hydrolysis under microbial or chemical conditions:

Hydrolysis Pathways

Key Findings :

-

Enzymatic hydrolysis by soil bacteria proceeds via nitrilase activity, converting the nitrile to a carboxylic acid .

-

Uncontrolled hydrolysis in aqueous alkaline conditions may yield benzamide intermediates .

Oxidative Decarboxylation

In biological systems, oxidative decarboxylation analogs have been observed:

Comparison with Brominated Analog

| Compound | Enzyme Involved | Product | Organism | Source |

|---|---|---|---|---|

| 3,5-Dibromo-4-HB* | OdcA (flavin monooxygenase) | 2,6-Dibromohydroquinone | Pigmentiphaga sp. H8 |

*HB: Hydroxybenzoate

Mitochondrial Uncoupling Activity

This compound disrupts oxidative phosphorylation in biological systems:

| Effect | Concentration Range | Comparison with Dinitrophenol | Source |

|---|---|---|---|

| Stimulates O₂ consumption | 10⁻⁶–10⁻⁴ M | 10-fold more potent than 2,4-DNP | |

| ATPase Activation | 10⁻⁵ M | Mild stimulation (~20% of maximum) |

Mechanism : Acts as a protonophore, collapsing the mitochondrial proton gradient .

Structural Insights from Crystallography

Crystal packing of this compound reveals intermolecular interactions influencing reactivity:

| Interaction Type | Bond Length (Å) | Geometry | Source |

|---|---|---|---|

| O–H⋯N≡C | 2.72 | Linear chain motifs | |

| Cl⋯Cl | 3.42 | Halogen-halogen contacts |

Implication : The hydroxyl and nitrile groups participate in hydrogen bonding, potentially directing reactivity in solid-state reactions .

Environmental Degradation Products

Under environmental conditions, degradation yields stable metabolites:

| Metabolite | Detection Method | Environmental Impact | Source |

|---|---|---|---|

| 3,5-Dichloro-4-hydroxybenzoic acid | HPLC-MS | Persistent in soil (>30 days) | |

| Chlorinated hydroquinones | GC-MS | Potential phytotoxic effects |

Aplicaciones Científicas De Investigación

Herbicidal Applications

Chloroxynil is primarily utilized as a broadleaf weed herbicide . Its efficacy has been established in various agricultural settings since the 1970s. The compound acts by inhibiting photosynthesis and disrupting cell division in target plants.

- Target Crops : Chloroxynil is effective in controlling weeds in crops such as cereals (wheat, barley, oats), lucerne, and sorghum .

- Mechanism of Action : The herbicide interferes with the normal physiological processes of plants, leading to their death while being relatively safe for many crops when applied correctly .

Environmental Impact Studies

Research has been conducted to assess the environmental impact of Chloroxynil and its breakdown products. Studies indicate that the compound can be released into the environment through agricultural runoff and may form byproducts during water disinfection processes.

- Disinfection Byproducts : Chloroxynil has been identified as a disinfection byproduct in drinking water treatment processes. Its presence raises concerns regarding potential health risks associated with long-term exposure .

- Ecotoxicology : Investigations into the ecotoxicological effects of Chloroxynil highlight its toxicological profile, which necessitates careful management to mitigate adverse environmental impacts .

Health Impact Assessments

The health implications of exposure to Chloroxynil have been a subject of study due to its toxic properties.

- Toxicity Profile : Chloroxynil is classified as toxic if ingested or if it comes into contact with skin. It poses risks such as acute toxicity and potential carcinogenic effects upon prolonged exposure .

- Cytotoxic Effects : Research has demonstrated that benzonitrile pesticides, including Chloroxynil, exhibit cytotoxic effects on various cell lines, raising concerns about their safety for human health .

Case Study 1: Herbicide Efficacy in Wheat Crops

A field study conducted on wheat crops treated with Chloroxynil demonstrated a significant reduction in broadleaf weed populations compared to untreated controls. The study reported:

- Weed Reduction : Up to 90% reduction in weed biomass within three weeks post-application.

- Crop Yield : Enhanced wheat yield by approximately 15% due to reduced competition from weeds.

Case Study 2: Environmental Monitoring

A longitudinal study monitored Chloroxynil levels in surface water near agricultural areas using it as a herbicide. Findings included:

- Concentration Levels : Detected concentrations ranged from 0.1 to 0.5 µg/L during peak application seasons.

- Impact on Aquatic Life : Notable declines in sensitive aquatic species were observed correlating with increased concentrations of Chloroxynil.

Data Tables

| Application Area | Details |

|---|---|

| Herbicidal Use | Broadleaf weed control in cereals |

| Environmental Impact | Found as a disinfection byproduct |

| Health Risks | Toxicity concerns; cytotoxic effects |

| Case Study | Findings |

|---|---|

| Herbicide Efficacy | 90% weed reduction; 15% yield increase |

| Environmental Monitoring | 0.1 - 0.5 µg/L concentrations detected |

Mecanismo De Acción

3,5-Dichloro-4-hydroxybenzonitrile enhances Agrobacterium-mediated transformation by activating the vir gene expression in Agrobacterium tumefaciens. This activation is similar to the effect of acetosyringone, another phenolic compound known to improve transformation efficiency. The activation of vir genes facilitates the transfer of T-DNA from Agrobacterium to the plant genome, thereby increasing transformation efficiency .

Comparación Con Compuestos Similares

Similar Compounds

Acetosyringone: Another phenolic compound that enhances Agrobacterium-mediated transformation.

Chloroxylenol: An antiseptic and disinfectant agent used for skin disinfection and surgical instruments.

Uniqueness of 3,5-Dichloro-4-hydroxybenzonitrile

This compound is unique in its ability to significantly enhance genetic transformation efficiency in plants, particularly in legumes like Lotus japonicus. Its effectiveness surpasses that of acetosyringone, making it a valuable tool in plant genetic engineering .

Actividad Biológica

3,5-Dichloro-4-hydroxybenzonitrile (commonly known as chloroxynil) is a chlorinated derivative of benzonitrile. This compound has garnered attention for its herbicidal properties and its effects on various biological systems. This article delves into the biological activity of chloroxynil, focusing on its mechanisms of action, environmental impact, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H4Cl2N

- Molecular Weight : 189.02 g/mol

- IUPAC Name : this compound

Chloroxynil features two chlorine atoms and a hydroxyl group attached to a benzene ring with a nitrile substituent. This structural configuration contributes to its biological activity, particularly in herbicidal applications.

Chloroxynil acts primarily as a herbicide , targeting broadleaf weeds. Its mechanism involves:

- Photosynthesis Inhibition : Chloroxynil disrupts the photosynthetic process by inhibiting the electron transport chain in chloroplasts, leading to reduced energy production in plants.

- Respiration Interference : The compound also affects mitochondrial respiration, which is crucial for energy metabolism in both plants and non-target organisms .

Herbicidal Efficacy

Chloroxynil is effective against a variety of weeds in cereal crops. It is particularly noted for its ability to control species like Amaranthus and Chenopodium, which are common agricultural pests. Its application results in significant reductions in weed biomass and seed production .

Cytotoxicity Studies

Research has shown that chloroxynil exhibits cytotoxic effects on mammalian cell lines. A study evaluated its impact on human liver cells (HepG2) and kidney cells (HEK293T). Results indicated that exposure to chloroxynil at concentrations of 10 to 100 mg/L led to decreased cell viability, suggesting potential toxicity to non-target organisms .

Environmental Impact

The degradation of chloroxynil in soil is mediated by microbial activity. Studies have identified breakdown products such as 3,5-dichloro-4-hydroxybenzoic acid (CHXAC), which can also exhibit biological activity. The persistence of chloroxynil in the environment raises concerns regarding its long-term ecological effects, particularly on soil microorganisms and non-target plant species .

Case Studies

- Field Trials : In field trials conducted across various agricultural settings, chloroxynil demonstrated effective control of broadleaf weeds without significantly harming cereal crops. The trials highlighted its selectivity and efficacy under different environmental conditions.

- Microbial Degradation Study : A study involving Rhodococcus species showed that these bacteria could degrade chloroxynil into less harmful products, indicating potential bioremediation pathways for contaminated soils .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bromoxynil | 3,5-Dibromo-4-hydroxybenzonitrile | Non-chlorinated; effective against similar weed species |

| Ioxynil | 3,5-Diiodo-4-hydroxybenzonitrile | Exhibits different herbicidal spectrum due to iodine substitution |

| Chloroxynil | This compound | Notable for its selective herbicidal activity |

Propiedades

IUPAC Name |

3,5-dichloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSHOVRSMQULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022167 | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-95-8 | |

| Record name | Chloroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxynil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.